4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of an amidoxime with an acyl chloride or anhydride in the presence of a base such as triethylamine . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxadiazole intermediate. Finally, the thiomorpholine ring is incorporated through a similar substitution reaction, often using thiomorpholine hydrochloride as the reagent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine and thiomorpholine rings can enhance the compound’s binding affinity and selectivity for its targets . These interactions can result in various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but differs in the presence of a furazan ring instead of piperidine and thiomorpholine rings.
5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-3-(o-tolyl)-1,2,4-oxadiazole: This compound also contains an oxadiazole ring but has different substituents and lacks the piperidine and thiomorpholine rings.
Uniqueness
4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole, piperidine, and thiomorpholine rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-11-15-13(20-16-11)10-17-4-2-3-12(9-17)14(19)18-5-7-21-8-6-18/h12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHNBXQQMHGFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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